Molecular weight and structural formula of 2-Diethylaminophenylacetic acid
Molecular weight and structural formula of 2-Diethylaminophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Diethylaminophenylacetic acid, a molecule of interest in synthetic and medicinal chemistry. This document details its fundamental chemical properties, including its molecular weight and structural formula. A significant portion of this guide is dedicated to outlining a plausible synthetic route and the analytical methods required for its structural elucidation and purity assessment. The causality behind the selection of these experimental procedures is discussed to provide a deeper understanding for researchers. While specific applications in drug development are not extensively documented in publicly available literature, this guide explores the potential pharmacological relevance based on its structural motifs and the broader context of phenylacetic acid derivatives.
Introduction and Core Properties
2-Diethylaminophenylacetic acid, systematically named 2-(diethylamino)-2-phenylacetic acid, is an alpha-amino acid derivative. Its structure features a phenyl group and a diethylamino group attached to the alpha-carbon of an acetic acid moiety. This unique combination of a bulky, hydrophobic phenyl ring, a tertiary amine, and a carboxylic acid group imparts specific physicochemical properties that are of interest for further chemical derivatization and potential biological evaluation.
Structural Formula and Molecular Characteristics
The structural formula of 2-Diethylaminophenylacetic acid is presented below:
Figure 1: 2D structure of 2-Diethylaminophenylacetic acid.
Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 850418-42-7 | [1] |
| IUPAC Name | 2-(diethylamino)-2-phenylacetic acid |
Synthesis of 2-Diethylaminophenylacetic Acid: A Mechanistic Approach
Proposed Synthetic Pathway: The Strecker Synthesis
The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from an aldehyde, an amine, and a cyanide source[2][3][4][5]. For the synthesis of 2-Diethylaminophenylacetic acid, the logical starting materials would be benzaldehyde and diethylamine.
The overall transformation is as follows:
Caption: Proposed Strecker synthesis of 2-Diethylaminophenylacetic acid.
Causality Behind Experimental Choices:
The Strecker synthesis is chosen for its convergent nature, bringing together three simple starting materials in a one-pot reaction to form the key aminonitrile intermediate. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation.
Experimental Protocol (Hypothetical):
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Imine Formation: Benzaldehyde (1.0 eq) and diethylamine (1.1 eq) are dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature to form the corresponding imine in situ.
-
Cyanide Addition: A source of cyanide, such as potassium cyanide (KCN, 1.2 eq) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. The reaction proceeds to form the α-(diethylamino)phenylacetonitrile.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Work-up and Purification: After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the amino acid. The crude product can then be purified by recrystallization from a suitable solvent system.
Alternative Synthetic Pathway: The Ugi Four-Component Reaction
The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials[2][6]. To synthesize 2-Diethylaminophenylacetic acid, a variation of the Ugi reaction could be employed using benzaldehyde, diethylamine, an isocyanide, and a carboxylic acid.
Caption: Conceptual Ugi reaction pathway for synthesizing the target molecule.
Causality Behind Experimental Choices:
The Ugi reaction is highly convergent and atom-economical, making it an attractive method for building molecular complexity in a single step. The choice of an isocyanoacetic acid derivative would directly install the acetic acid moiety.
Experimental Protocol (Conceptual):
-
Reaction Setup: Benzaldehyde (1.0 eq), diethylamine (1.0 eq), and a suitable carboxylic acid (1.0 eq) are dissolved in a polar aprotic solvent like methanol or trifluoroethanol.
-
Isocyanide Addition: An isocyanoacetic acid derivative (e.g., ethyl isocyanoacetate, 1.0 eq) is added to the mixture. The reaction is typically stirred at room temperature for 24-48 hours.
-
Hydrolysis: The resulting Ugi product would then be subjected to hydrolysis to cleave the ester and any other protecting groups, yielding the final 2-Diethylaminophenylacetic acid.
Structural Elucidation and Analytical Characterization
The confirmation of the structure and the assessment of the purity of the synthesized 2-Diethylaminophenylacetic acid require a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of the synthesized compound.
Caption: Standard workflow for the purification and analysis of the synthesized compound.
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon, the methylene protons of the diethyl groups, and the methyl protons of the diethyl groups. The integration of these signals would confirm the proton ratio in the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the alpha-carbon, and the carbons of the diethylamino group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₂H₁₇NO₂).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase would be used to separate the target compound from any impurities or starting materials.
-
Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₂H₁₇NO₂.
Potential Applications and Biological Relevance
While specific biological activities of 2-Diethylaminophenylacetic acid are not extensively reported, the broader class of phenylacetic acid derivatives has shown a wide range of pharmacological effects. Phenylacetic acid itself is a metabolite of phenylethylamine and acts as a neuromodulator[7]. Derivatives of phenylacetic acid are found in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[8].
The presence of the diethylamino group, a common pharmacophore in many drug molecules, suggests that 2-Diethylaminophenylacetic acid could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The tertiary amine functionality can be protonated at physiological pH, potentially influencing the molecule's solubility, membrane permeability, and interaction with biological targets.
Further research is warranted to explore the biological profile of 2-Diethylaminophenylacetic acid and its derivatives. Screening for activities such as anti-inflammatory, analgesic, or central nervous system effects could be a starting point for future drug discovery efforts.
Conclusion
This technical guide has provided a detailed overview of the core properties, plausible synthetic routes, and analytical methodologies for 2-Diethylaminophenylacetic acid. By understanding the underlying principles of its synthesis and characterization, researchers and drug development professionals can effectively work with this compound and explore its potential in various scientific disciplines. The structural features of 2-Diethylaminophenylacetic acid make it an intriguing candidate for further investigation as a scaffold in the design and synthesis of new chemical entities with potential therapeutic value.
References
- Ugi, I., et al. (1959). Stereoselektive Synthesen, I. Über ein neues Verfahren zur Synthese von α-Aminosäuren. Angewandte Chemie, 71(11), 386.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
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